molecular formula C8H8Cl2N2O2 B11059794 2,6-dichloro-N-ethyl-4-nitroaniline

2,6-dichloro-N-ethyl-4-nitroaniline

Cat. No.: B11059794
M. Wt: 235.06 g/mol
InChI Key: JDESJJDAFRFHGJ-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-ethyl-4-nitroaniline is an organic compound with the molecular formula C8H8Cl2N2O2. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 6 are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a nitro group. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and dye manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-ethyl-4-nitroaniline typically involves the nitration of 2,6-dichloroaniline followed by the ethylation of the resulting nitro compound. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the para position. The ethylation step involves the reaction of the nitro compound with ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microflow systems for chlorination reactions has been shown to achieve high conversion rates and selectivity . This method involves dissolving chlorine gas in a suitable solvent and reacting it with the precursor compound in a controlled environment.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-ethyl-4-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2,6-dichloro-N-ethyl-4-aminobenzene.

    Reduction: Formation of 2,6-dichloro-N-ethyl-4-aminobenzene.

    Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dichloro-N-ethyl-4-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-ethyl-4-nitroaniline involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt normal cellular processes, leading to the compound’s antimicrobial and pesticidal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-N-ethyl-4-nitroaniline is unique due to the presence of both chlorine and nitro groups, which confer specific chemical reactivity and biological activity. The ethyl group further enhances its solubility and interaction with biological targets, making it a valuable compound in various applications.

Properties

Molecular Formula

C8H8Cl2N2O2

Molecular Weight

235.06 g/mol

IUPAC Name

2,6-dichloro-N-ethyl-4-nitroaniline

InChI

InChI=1S/C8H8Cl2N2O2/c1-2-11-8-6(9)3-5(12(13)14)4-7(8)10/h3-4,11H,2H2,1H3

InChI Key

JDESJJDAFRFHGJ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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